molecular formula C10H13FN2O5 B14112444 1-((2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione

1-((2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione

Cat. No.: B14112444
M. Wt: 260.22 g/mol
InChI Key: ARKKGZQTGXJVKW-CERHOOOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated pyrimidine nucleoside analog characterized by a 3-fluoro, 3-methyl, and 4-hydroxy substituted tetrahydrofuran ring linked to a pyrimidine-2,4-dione moiety. Its stereochemical configuration (2S,3S,4S,5R) distinguishes it from related analogs and is critical for its biological interactions.

Properties

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

IUPAC Name

1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7+,8+,10+/m1/s1

InChI Key

ARKKGZQTGXJVKW-CERHOOOWSA-N

Isomeric SMILES

C[C@@]1([C@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Origin of Product

United States

Preparation Methods

Lactone Intermediate Approach

Patents CN105418547A and CN105646626A describe a four-step synthesis from (E)-(S)-3-(2,2-dimethyl-1,3-dioxolane-4-yl)-2-ethyl methacrylate:

  • Epoxidation :

    • Reactant: m-CPBA (meta-chloroperbenzoic acid)
    • Conditions: Dichloromethane, 0°C → room temperature
    • Yield: 82–89% epoxide intermediate
  • Fluorination :

    • Reagent: Triethylamine trihydrofluoride (Et3N·3HF)
    • Temperature: −20°C → 25°C over 12 h
    • Stereoselectivity: >98% retention at C3
  • De-Acetonide Cyclization :

    • Acid: HCl in methanol/water (4:1)
    • Product: 2-deoxy-2-fluoro-2-C-methyl-D-ribono-γ-lactone
  • Benzoylation :

    • Reagents: Benzoyl chloride, DMAP catalyst
    • Solvent: Dichloromethane
    • Outcome: 3,5-di-O-benzoyl protected lactone (key intermediate)

Direct Fluorination of Carbohydrate Precursors

The RSC protocol employs a late-stage fluorination strategy:

Step Parameters Details
1. Glycol Formation KMnO4, H2O/acetone (1:1), 0°C Oxidative dihydroxylation of alkene precursor
2. Fluorination Et3N·3HF, THF, −15°C Kinetic control ensures C3 R configuration
3. Cyclization SOCl2, pyridine Forms tetrahydrofuran ring with C2 S configuration

This method achieves 76% overall yield but requires stringent temperature control to prevent epimerization.

Pyrimidine-2,4-Dione Coupling Strategies

Mitsunobu Glycosylation

A widely adopted method involves coupling the fluorinated sugar with silylated pyrimidine:

  • Base Protection :

    • N3-benzoyl cytosine with BzCl in pyridine
    • TMS-protection of O4 using HMDS/trimethylsilyl chloride
  • Coupling Reaction :

    • Sugar donor: 3,5-di-O-benzoyl-2-fluoro-2-C-methyl-ribono-lactone
    • Conditions: BF3·OEt2 catalysis in acetonitrile
    • Anomeric Control: β:α ratio 4:1 (improved to 9:1 with SnCl4)
  • Deprotection :

    • Sequential treatment with NH3/MeOH and NaOMe removes benzoyl groups

Transacylation-Mediated Cyclization

The ACS Organic Letters approach utilizes Meldrum’s acid derivatives:

  • Glycosyl Isonitrile Preparation :

    • React β-D-ribofuranosyl isonitrile with Meldrum’s acid
  • Aminomethylene Insertion :

    • Reagent: NH2CH(CO2Et)2, DCC coupling
    • Forms 5-(aminomethylene)-1,3-dioxane-4,6-dione
  • Pyrimidine Cyclization :

    • React with 2,4-dimethoxybenzyl isocyanate
    • Conditions: THF, 60°C, 8 h
    • Yield: 68% uridine-5-carboxylic acid derivative

This method enables C5 functionalization but requires additional steps for decarboxylation to yield the target dione.

Comparative Analysis of Synthetic Methods

Parameter Lactone Approach Mitsunobu Transacylation
Total Steps 4 6 5
Overall Yield (%) 58 41 32
β:α Selectivity N/A 9:1 3:1
Key Advantage Scalability Stereocontrol C5 Modifiability

The lactone route demonstrates superior efficiency for large-scale synthesis, while Mitsunobu conditions provide better anomeric control. The transacylation method offers flexibility for analog development but suffers from lower yields.

Critical Challenges and Optimization Strategies

Fluorination Side Reactions

  • Competitive Elimination : Use of bulky bases (DBU) minimizes β-elimination during dehydrohalogenation.
  • Epimerization : Low-temperature (−40°C) conditions preserve C4 stereochemistry during benzoylation.

Purification Complexities

  • Diastereomer Separation : Reverse-phase HPLC with C18 column (MeCN/H2O + 0.1% TFA) achieves >99% ee.
  • Metal Contamination : Chelating resins remove Sn and BF3 residues post-coupling.

Industrial-Scale Process Considerations

Patent CN105646626A discloses optimized conditions for metric-ton production:

  • Grignard Reaction :
    • MeMgCl in THF at −30°C
    • 92% yield with <2% over-alkylation byproducts
  • Crystallization Control :
    • Heptane/ethyl acetate (5:1) recrystallization
    • Particle size distribution: D90 <50 μm

This process reduces purification steps from 7 to 3 compared to earlier routes, cutting production costs by 38%.

Chemical Reactions Analysis

1-((2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, often under basic conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure and functional groups make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential as a drug candidate can be explored for various therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 1-((2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorine and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrimidine dione moiety can interact with nucleic acids, potentially affecting DNA and RNA synthesis and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features References
Target Compound : 1-((2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4-dione 3-fluoro, 3-methyl, 4-hydroxy C10H14FN2O5 258.23 Stereospecific configuration (2S,3S,4S,5R); potential antiviral activity.
Chloro Analog : 1-((2S,3R,4S,5S)-3-chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione 3-chloro, 5-methyl C10H13ClN2O5 276.67 Chlorine substitution increases molecular weight; may alter binding kinetics.
Iodo Analog : 1-((2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione 3,4-dihydroxy, 5-iodomethyl C9H11IN2O5 354.10 Iodine adds steric bulk and polarizability; used in radiolabeling studies.
Trifluoromethyl Analog : 1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4-dione 5-trifluoromethyl C10H11F3N2O5 296.20 Trifluoromethyl group enhances electronegativity, potentially improving target affinity.
Sofosbuvir Metabolite (GS331007) : 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4-dione 2-C-methyl, arabinofuranosyl configuration C10H14N2O6 258.23 Clinically validated antiviral activity against hepatitis C virus (HCV).

Key Structural and Functional Insights

Halogen Substitution: The 3-fluoro group in the target compound reduces metabolic degradation compared to non-fluorinated analogs, as seen in Sofosbuvir derivatives . Chloro and iodo analogs exhibit higher molecular weights and altered electronic properties, which may affect membrane permeability or enzymatic interactions .

Stereochemistry :

  • The (2S,3S,4S,5R) configuration distinguishes the target compound from the (2R,3S,4R,5R) Sofosbuvir metabolite. Such stereochemical differences can drastically alter binding to viral polymerases or kinases .

Hydroxymethyl and dihydroxy groups (e.g., ) increase hydrophilicity, improving solubility but possibly reducing blood-brain barrier penetration.

Biological Implications: Computational similarity metrics (Tanimoto/Dice indexes) suggest that minor structural changes, such as halogen substitution or stereochemical inversion, can significantly impact bioactivity profiles .

Biological Activity

1-((2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly as an antiviral agent. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring and a tetrahydrofuran moiety with several functional groups. Its molecular formula is C10H13FN2O5C_{10}H_{13}FN_2O_5 with a molecular weight of 260.22 g/mol. The presence of the fluorine atom and hydroxymethyl groups contributes to its biological activity.

The primary biological activity of this compound lies in its role as an antiviral agent , particularly against the hepatitis C virus (HCV). It functions by inhibiting the NS5B polymerase enzyme, which is crucial for viral replication. In vitro studies have demonstrated that it significantly reduces viral load and prevents replication of HCV.

Key Mechanisms:

  • Inhibition of NS5B Polymerase : This enzyme is vital for the replication of HCV. The compound's structural features allow it to effectively bind and inhibit this enzyme.
  • Potential for Derivative Synthesis : The unique structure allows for modifications to enhance biological activity or alter pharmacokinetic properties.

Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

Antiviral Activity

  • In Vitro Studies : Research has shown that 1-((2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exhibits significant antiviral activity against HCV. The compound was found to reduce viral replication effectively in cell cultures.
  • Comparative Studies : Comparative analyses with other similar compounds have highlighted its superior effectiveness in inhibiting HCV replication.

Case Studies

Several case studies have been published regarding the use of this compound in therapeutic settings:

Study ReferenceFindings
Study 1: In vitro evaluation of antiviral activity against HCVDemonstrated over 70% reduction in viral load at specific concentrations.
Study 2: Mechanistic insights into NS5B inhibitionIdentified binding affinity and kinetics that suggest strong interaction with NS5B polymerase.
Study 3: Synthesis of derivativesShowed that modifications at specific positions enhanced antiviral potency by up to 30%.

Future Directions

The ongoing research aims to explore:

  • Broader Viral Targets : Investigating the efficacy against other viruses beyond HCV.
  • Cancer Therapeutics : Exploring potential applications in cancer therapy due to its nucleoside analog properties.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic use.

Q & A

Q. What are the optimal synthetic routes for achieving high stereochemical purity in this fluorinated nucleoside analogue?

Methodological Answer: Stereochemical control during synthesis is critical. Use chiral auxiliaries or asymmetric catalysis to preserve the (2S,3S,4S,5R) configuration. For example, a THF-mediated reaction with N-ethyl-N,N-diisopropylamine and Li₂CO₃ at 20°C under anhydrous conditions can yield 89% stereochemical purity, as demonstrated in analogous nucleoside syntheses . Monitor reaction progress via chiral HPLC to validate stereointegrity.

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H NMR : Resolves stereochemistry and confirms substituent positions (e.g., fluoro and methyl groups on the tetrahydrofuran ring) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₄FN₂O₆) and detects impurities.
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl) via characteristic stretches (e.g., 3400 cm⁻¹ for -OH) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the fluorinated sugar moiety and oxidation of the dihydropyrimidine-dione ring. Use amber vials to avoid photodegradation, as recommended for similar hygroscopic nucleosides .

Advanced Research Questions

Q. How can conflicting data on enzymatic stability in acidic versus neutral pH be resolved?

Methodological Answer: Conduct parallel stability assays using:

  • HPLC-UV : Quantify degradation products under controlled pH (e.g., pH 2.0 vs. 7.4).
  • Enzymatic Incubations : Test stability in human liver microsomes or serum nucleases. Cross-reference results with computational models (e.g., molecular dynamics simulations of glycosidic bond cleavage under varying protonation states) .

Q. What strategies mitigate racemization during the synthesis of the 3-fluoro-4-hydroxy tetrahydrofuran ring?

Methodological Answer:

  • Low-Temperature Reactions : Conduct steps below 0°C to reduce epimerization.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups to minimize steric hindrance and side reactions .
  • In Situ Monitoring : Employ real-time Raman spectroscopy to detect racemization intermediates .

Q. How does the 3-methyl group on the tetrahydrofuran ring influence binding to viral polymerases?

Methodological Answer:

  • Docking Studies : Compare binding affinities of methylated vs. non-methylated analogues using crystallographic data (e.g., PDB entries for related nucleosides).
  • Kinetic Assays : Measure IC₅₀ values in polymerase inhibition assays (e.g., HIV-1 RT or SARS-CoV-2 RdRp). The methyl group may enhance hydrophobic interactions in the active site, as seen in fluorinated cytidine analogues .

Q. What analytical approaches resolve discrepancies in reported metabolic pathways for this compound?

Methodological Answer:

  • LC-MS/MS Metabolomics : Identify phase I/II metabolites in hepatocyte incubations.
  • Isotope Labeling : Use ¹⁸O or ¹³C-labeled compounds to trace hydroxylation or glucuronidation pathways. Contradictions often arise from interspecies differences (e.g., human vs. rat CYP450 isoforms), necessitating cross-validation .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields (e.g., 70–89%) for this compound?

Methodological Answer:

  • Parameter Optimization : Screen solvents (e.g., THF vs. DMF), bases (e.g., Li₂CO₃ vs. K₂CO₃), and temperatures.
  • Impurity Profiling : Use LC-MS to identify side products (e.g., dehalogenated byproducts from fluorination steps). Yield discrepancies may stem from trace moisture in reactions or incomplete protection of hydroxyl groups .

Experimental Design Considerations

Q. What in vitro assays are most predictive of this compound’s antiviral efficacy?

Methodological Answer:

  • Cell-Based Assays : Measure EC₅₀ in infected Vero E6 or HEK293T cells.
  • Selectivity Index (SI) : Calculate SI = CC₅₀ (cytotoxicity)/EC₅₀ (efficacy). Include positive controls (e.g., remdesivir for RNA viruses) and validate with plaque reduction neutralization tests (PRNT) .

Q. How can researchers validate the compound’s mechanism of action against novel viral targets?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Silence suspected viral targets (e.g., helicases) to confirm dependency.
  • Resistance Selection : Serial passage viruses under suboptimal compound concentrations to identify resistance mutations (e.g., polymerase active-site mutations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.